1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate
Description
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-15-8-12-20(13-9-15)29-21-18(4)25-26(24(5,6)7)22(21)28-23(27)19-11-10-16(2)17(3)14-19/h8-14H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYMWWWSAILDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenethiol under solvent-free conditions, followed by esterification with 3,4-dimethylbenzoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazole Family
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-methoxybenzoate
- Molecular Formula : C₂₂H₂₄N₂O₃S
- Molecular Weight : 396.51 g/mol
- Key Differences : Replaces the 3,4-dimethylbenzoate with a 2-methoxybenzoate group.
- Physicochemical Properties :
- logP : 4.76 (high lipophilicity, comparable to the target compound)
- Hydrogen Bond Acceptors : 6 (vs. 5 in the target compound due to the methoxy group)
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate
- Molecular Formula : C₂₂H₁₇N₃O₅S
- Key Differences : Features a nitrobenzenesulfonate group instead of a dimethylbenzoate ester.
- Structural Impact : The electron-withdrawing nitro group increases reactivity, making this compound more susceptible to nucleophilic substitution compared to the target compound’s ester group.
- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c), with intermolecular C–H···O hydrogen bonds stabilizing the lattice .
Heterocyclic Analogues with Sulfanyl Groups
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole
- Molecular Features : A thiadiazole dimer with dual sulfanyl linkages.
- Conformation : Exhibits a butterfly-like geometry with near-planar thiadiazole and methylphenyl rings (dihedral angles <1°).
- Crystallography: Monoclinic lattice (β = 96.08°), stabilized by van der Waals interactions rather than hydrogen bonds. This contrasts with pyrazole derivatives, which often exhibit H-bonding due to ester or nitro groups .
1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Molecular Formula : C₂₅H₂₂N₄O₃S
- Key Differences : Triazole core with pyridinyl and dimethoxyphenyl substituents.
- Physicochemical Properties: logP: Estimated ~3.5 (lower than the target compound due to polar pyridine and methoxy groups).
Substituent Effects on Properties
*Estimated based on structural similarity.
Research Findings and Implications
- Lipophilicity and Bioavailability : The target compound’s high logP (~5.0) suggests superior membrane permeability compared to analogues with polar groups (e.g., methoxy or nitro derivatives) but may limit aqueous solubility .
- Crystallographic Behavior : Unlike thiadiazole dimers , pyrazole esters often form H-bonded networks via ester carbonyls, influencing crystal stability and dissolution rates.
- Synthetic Versatility : The tert-butyl and sulfanyl groups in the target compound provide sites for further functionalization, a advantage over triazole derivatives with rigid pyridine moieties .
Biological Activity
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 336.46 g/mol
- CAS Number : Not directly available; however, related compounds can be referenced for experimental purposes.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on the central nervous system (CNS), including anxiolytic and antidepressant-like properties.
Pharmacological Properties
-
Anxiolytic Activity :
- Studies have indicated that compounds with similar pyrazole structures exhibit anxiolytic effects. For instance, derivatives of piperazine containing pyrazole moieties have shown promise in reducing anxiety in animal models. Behavioral tests such as the Elevated Plus Maze (EPM) and Open Field Test (OFT) have been utilized to assess these effects, revealing increased time spent in open areas indicative of reduced anxiety levels .
-
Antidepressant Activity :
- The serotonergic system plays a crucial role in mediating the antidepressant-like effects observed in related compounds. In behavioral assays like the Forced Swim Test (FST) and Tail Suspension Test (TST), compounds similar to this compound have demonstrated a significant reduction in immobility time, suggesting potential antidepressant activity .
The mechanisms through which this compound exerts its biological effects are believed to involve modulation of neurotransmitter systems, particularly serotonin and possibly dopamine pathways. The involvement of the 5-HT1A receptor has been highlighted as a significant factor in mediating both anxiolytic and antidepressant effects .
Case Studies and Experimental Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
